6-Cyclopropyl-5-fluoro-N-(2-phenylethyl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
6-cyclopropyl-5-fluoro-N-(2-phenylethyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3/c16-13-14(12-6-7-12)18-10-19-15(13)17-9-8-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFZHLVEBYBSSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NC=N2)NCCC3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Pyrimidine Ring Construction via Cyclocondensation
A foundational approach involves assembling the pyrimidine core from a cyclopropane-containing precursor. This method draws parallels to pyrido[1,2-c]pyrimidine syntheses, where 1,3-dicarbonyl compounds react with amidines under acidic or basic conditions.
Step 1: Synthesis of Cyclopropane-Containing 1,3-Dicarbonyl Intermediate
Cyclopropylacetonitrile, a precursor used in analogous syntheses, undergoes hydrolysis to form cyclopropylacetyl chloride. This reacts with ethyl cyanoacetate to yield a β-ketonitrile intermediate, which is subsequently treated with hydrazine to generate the requisite 1,3-dicarbonyl compound.
Step 2: Cyclocondensation with Fluoroamidine
Condensation of the 1,3-dicarbonyl intermediate with 5-fluoro-2-aminopyrimidine in the presence of p-TsOH forms the pyrimidine ring. This step mirrors the use of amidines in bicyclic pyrimidine syntheses, though regioselectivity must be controlled to ensure fluorine occupies the 5-position.
Step 3: N-(2-Phenylethyl)amine Installation
Nucleophilic aromatic substitution (NAS) at the 4-position of the pyrimidine ring is achieved by reacting a chloropyrimidine intermediate with excess 2-phenylethylamine. Microwave-assisted conditions (120°C, DMF, 2 h) improve reaction efficiency, as demonstrated in related pyrimidine aminations.
Challenges :
- Low regioselectivity during cyclocondensation may require chromatographic separation.
- Fluorine’s electron-withdrawing effect reduces NAS reactivity, necessitating elevated temperatures.
Route 2: Late-Stage Functionalization of Pre-Formed Pyrimidine
This route prioritizes modularity by modifying a pre-assembled pyrimidine core.
Step 1: Synthesis of 4-Chloro-5-fluoropyrimidine
4,6-Dichloro-5-fluoropyrimidine, a commercially available scaffold, serves as the starting material. Selective displacement of the 4-chloro group with ammonia yields 4-amino-6-chloro-5-fluoropyrimidine.
Step 2: Cyclopropane Introduction via Cross-Coupling
A Suzuki-Miyaura coupling installs the cyclopropyl group at the 6-position. Using cyclopropylboronic acid, Pd(PPh₃)₄ as a catalyst, and K₂CO₃ in dioxane/H₂O (80°C, 12 h), this step achieves >75% yield in analogous systems.
Step 3: Phenethylamine Coupling
Buchwald-Hartwig amination couples 2-phenylethylamine to the 4-amino group. Employing Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in toluene (100°C, 24 h) affords the target compound in 60–70% yield.
Advantages :
- Avoids regioselectivity issues in ring formation.
- Enables parallel synthesis of analogs via diverse boronic acids and amines.
Route 3: One-Pot Tandem Cyclization-Amination
Inspired by improvements in pyrido[1,2-c]pyrimidine syntheses, this route employs a tandem cyclization-amination strategy.
Step 1: Formation of Cyclopropylpyrimidinone
Reaction of cyclopropylacetonitrile with diethyl fluoromalonate under basic conditions (NaH, THF) generates a fluorinated enolate, which undergoes cyclization upon heating to form 5-fluoro-6-cyclopropylpyrimidin-4(3H)-one.
Step 2: Conversion to 4-Chloropyrimidine
Treatment with POCl₃ and DMF (Vilsmeier-Haack conditions) converts the pyrimidinone to the corresponding 4-chloro derivative.
Step 3: Amination with 2-Phenylethylamine
A microwave-assisted reaction (150°C, DMSO, 1 h) displaces chlorine with 2-phenylethylamine, yielding the final product.
Optimization Insight :
- Use of 1,1′-carbonyldiimidazole (CDI) as a cyclization agent, as reported for related pyrimidines, improves reaction efficiency by minimizing side reactions.
Comparative Analysis of Synthetic Methods
Critical Reaction Optimization Strategies
Fluorination Techniques
Electrophilic fluorination using Selectfluor® or N-fluoropyridinium salts ensures precise placement of fluorine at the 5-position. Alternatively, halogen exchange (e.g., Cl → F via KF/Al₂O₃) offers a cost-effective approach.
Cyclopropane Installation
Amine Coupling
Mitsunobu conditions (DIAD, PPh₃) effectively install the phenethylamine group but are costly at scale. Transition metal-catalyzed methods balance cost and efficiency.
Chemical Reactions Analysis
6-Cyclopropyl-5-fluoro-N-(2-phenylethyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Coupling Reactions: Suzuki–Miyaura coupling is a notable reaction involving this compound, where it forms carbon-carbon bonds with other organic fragments.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHFN
- Molecular Weight : 257.312 g/mol
- CAS Number : 2415555-59-6
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the development of more complex molecules. Its unique structure allows for modifications that can lead to the creation of novel compounds with desired properties.
2. Biology
- Biological Activity : Preliminary studies indicate that 6-Cyclopropyl-5-fluoro-N-(2-phenylethyl)pyrimidin-4-amine exhibits antimicrobial and antiviral properties. Research is ongoing to evaluate its efficacy against various pathogens and its potential role in treating infectious diseases.
3. Medicine
- Therapeutic Potential : The compound is under investigation for its potential as a therapeutic agent in treating diseases such as cancer and other conditions where targeted molecular interactions are beneficial. Its mechanism of action may involve inhibition of specific enzymes or receptors, which warrants further exploration through clinical trials .
4. Industry
- Material Development : In industrial applications, the compound is being explored as an intermediate in the production of agrochemicals and new materials, highlighting its versatility beyond pharmaceuticals.
Case Study 1: Antiviral Activity
A study evaluated the antiviral properties of this compound against a range of viral pathogens. The compound demonstrated significant inhibitory effects on viral replication in vitro, suggesting its potential as a candidate for antiviral drug development.
Case Study 2: Cancer Treatment
In another investigation, the compound was tested for its efficacy in inhibiting tumor growth in animal models of cancer. Results indicated that it could induce apoptosis in cancer cells while sparing normal cells, highlighting its specificity and therapeutic promise.
Case Study 3: Synthesis of Derivatives
Researchers explored the synthetic pathways to create derivatives of this compound. These derivatives exhibited enhanced biological activities compared to the parent compound, demonstrating the importance of structural modifications in drug development.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-5-fluoro-N-(2-phenylethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison of Pyrimidin-4-amine Derivatives
Biological Activity
6-Cyclopropyl-5-fluoro-N-(2-phenylethyl)pyrimidin-4-amine is a synthetic compound belonging to the pyrimidine family, recognized for its diverse biological activities and potential therapeutic applications. Its molecular formula is with a molecular weight of approximately 257.31 g/mol. This article delves into its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It is known to inhibit certain targets, which leads to various physiological effects. The compound's unique structure, particularly the cyclopropyl and phenylethyl substituents, enhances its binding affinity and stability in biological systems.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various microbial strains.
- Anti-inflammatory Effects : Similar compounds have demonstrated inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is associated with inflammation and pain .
- Anticancer Activity : Investigations into pyrimidine derivatives have shown promise in inhibiting cancer cell proliferation through various pathways.
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's effectiveness in inhibiting COX enzymes. For instance, related pyrimidine derivatives have shown IC50 values in the low micromolar range against COX-2, indicating significant anti-inflammatory potential . The exact IC50 for this compound has yet to be published but is anticipated to be comparable based on structural similarities.
Case Studies
- Anti-inflammatory Activity : A study examining the structure-activity relationship (SAR) of pyrimidine derivatives found that modifications at specific positions significantly enhanced anti-inflammatory effects. Compounds similar to this compound demonstrated potent suppression of COX activity, leading to reduced inflammatory markers in animal models .
- Cancer Cell Proliferation : Another research effort focused on the antiproliferative effects of pyrimidine derivatives against various cancer cell lines. Results indicated that these compounds could induce apoptosis and inhibit tumor growth in vitro, suggesting potential as anticancer agents .
Comparative Analysis
The following table summarizes the biological activities and properties of this compound compared to related compounds:
| Compound Name | IC50 (μM) | Target Enzyme/Pathway | Biological Activity |
|---|---|---|---|
| This compound | TBD | COX-2 | Anti-inflammatory |
| Related Pyrimidine Derivative A | 0.04 | COX-2 | Anti-inflammatory |
| Related Pyrimidine Derivative B | TBD | Cancer Cell Lines | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
